Sorbitol dehydrogenase-IN-1

説明

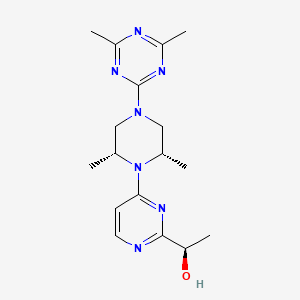

Structure

3D Structure

特性

CAS番号 |

300551-49-9 |

|---|---|

分子式 |

C17H25N7O |

分子量 |

343.4 g/mol |

IUPAC名 |

(1R)-1-[4-[(2R,6S)-4-(4,6-dimethyl-1,3,5-triazin-2-yl)-2,6-dimethylpiperazin-1-yl]pyrimidin-2-yl]ethanol |

InChI |

InChI=1S/C17H25N7O/c1-10-8-23(17-20-13(4)19-14(5)21-17)9-11(2)24(10)15-6-7-18-16(22-15)12(3)25/h6-7,10-12,25H,8-9H2,1-5H3/t10-,11+,12-/m1/s1 |

InChIキー |

FTEQMUXMWCGJAF-GRYCIOLGSA-N |

異性体SMILES |

C[C@@H]1CN(C[C@@H](N1C2=NC(=NC=C2)[C@@H](C)O)C)C3=NC(=NC(=N3)C)C |

正規SMILES |

CC1CN(CC(N1C2=NC(=NC=C2)C(C)O)C)C3=NC(=NC(=N3)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CP-642931; CP642931; CP 642931; UNII-4Q45INJ6TQ. |

製品の起源 |

United States |

Foundational & Exploratory

Sorbitol Dehydrogenase-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Sorbitol Dehydrogenase-IN-1, a potent inhibitor of the enzyme Sorbitol Dehydrogenase (SDH). The document details its inhibitory activity, the relevant metabolic pathway, and representative experimental protocols for its characterization.

Introduction to Sorbitol Dehydrogenase and the Polyol Pathway

Sorbitol dehydrogenase (SDH), also known as L-iditol 2-dehydrogenase, is a cytosolic enzyme that plays a crucial role in the polyol pathway of glucose metabolism.[1][2] This pathway involves the conversion of glucose to fructose through a two-step process. In the first step, aldose reductase reduces glucose to sorbitol, consuming NADPH. Subsequently, SDH oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[3]

The polyol pathway is particularly significant in tissues that do not depend on insulin for glucose uptake. Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux of glucose through this pathway can lead to the accumulation of sorbitol and fructose, as well as a shift in the cellular redox balance (increased NADH/NAD+ ratio).[3][4] This process is implicated in the pathogenesis of diabetic complications, including retinopathy, nephropathy, and neuropathy, making SDH a potential therapeutic target.[2][5]

Mechanism of Action of this compound

This compound is a potent and orally active inhibitor of sorbitol dehydrogenase.[6] Its mechanism of action is the direct inhibition of the enzymatic activity of SDH, thereby blocking the conversion of sorbitol to fructose. This inhibition helps to prevent the downstream consequences of polyol pathway overactivation in hyperglycemic states.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against both rat and human SDH enzymes. The available data is summarized in the table below.

| Parameter | Species | Value | Reference |

| IC50 | Rat | 4 nM | [6] |

| IC50 | Human | 5 nM | [6] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Efficacy

Preclinical studies in animal models of diabetes have demonstrated the in vivo efficacy of this compound. In chronically diabetic rats, oral administration of the inhibitor at a dose of 50 µg/kg resulted in a sustained inhibition of fructose accumulation in the sciatic nerve, a key tissue affected in diabetic neuropathy.[6]

The Polyol Pathway and the Site of Inhibition

The following diagram illustrates the polyol pathway and highlights the point of intervention for this compound.

Caption: The Polyol Pathway and Inhibition by this compound.

Experimental Protocols

This section provides a representative methodology for determining the inhibitory activity of this compound on SDH. The protocol is based on common colorimetric assays for SDH activity.[7][8]

In Vitro Enzyme Inhibition Assay (Colorimetric)

Principle: The activity of SDH is determined by measuring the rate of NADH production, which is coupled to the reduction of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), by a diaphorase. The reduced MTT forms a colored formazan product that can be quantified spectrophotometrically at 565 nm.[7][8] The rate of color formation is directly proportional to the SDH activity. The inhibitory effect of this compound is assessed by measuring the reduction in the rate of this reaction in its presence.

Materials:

-

Recombinant human or rat Sorbitol Dehydrogenase

-

Sorbitol (Substrate)

-

NAD+ (Cofactor)

-

MTT (or other tetrazolium salt like INT)

-

Diaphorase

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)[9]

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 565 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired final concentrations.

-

Prepare a working solution of the substrate (sorbitol) and cofactor (NAD+) in the assay buffer.

-

Prepare a working solution of the colorimetric detection reagents (MTT and diaphorase) in the assay buffer.

-

-

Assay Setup:

-

Add a small volume of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.

-

Add the SDH enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate/cofactor working solution to each well.

-

Immediately add the colorimetric detection solution.

-

-

Data Collection:

-

Measure the absorbance at 565 nm at multiple time points (kinetic assay) or after a fixed incubation period (e.g., 15-30 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

-

Plot the reaction rate against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro enzyme inhibition assay.

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a highly potent inhibitor of sorbitol dehydrogenase, with nanomolar efficacy against both rat and human enzymes. By blocking a key step in the polyol pathway, it represents a promising therapeutic agent for mitigating the chronic complications associated with diabetes. The experimental protocols outlined in this guide provide a framework for the further characterization of this and other SDH inhibitors.

References

- 1. SDH - Creative Enzymes [creative-enzymes.com]

- 2. Sorbitol dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. aens.us [aens.us]

- 4. researchgate.net [researchgate.net]

- 5. Sorbitol dehydrogenase: structure, function and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. assaygenie.com [assaygenie.com]

- 9. nipro.co.jp [nipro.co.jp]

The Pivotal Role of Sorbitol Dehydrogenase in the Pathogenesis of Diabetic Neuropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic neuropathy, a debilitating complication of diabetes mellitus, is characterized by progressive nerve damage, leading to significant morbidity. The polyol pathway, a metabolic route that converts glucose to fructose, has been strongly implicated in its pathogenesis. This technical guide provides an in-depth examination of the second enzyme in this pathway, sorbitol dehydrogenase (SDH), and its critical role in the development and progression of diabetic neuropathy. We will explore the biochemical mechanisms, downstream cellular consequences of altered SDH activity, and the potential of SDH as a therapeutic target. This guide synthesizes quantitative data from key experimental studies, provides detailed experimental protocols for researchers, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this crucial enzyme in diabetic neuropathy.

Introduction: The Polyol Pathway and its Significance in Diabetic Neuropathy

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in the hyperglycemic state characteristic of diabetes, this primary pathway becomes saturated, leading to an increased flux of glucose through the alternative polyol pathway.[1] This two-step metabolic pathway consists of two key enzymes: aldose reductase and sorbitol dehydrogenase.

The overactivation of the polyol pathway is implicated in the microvascular complications of diabetes, including damage to the retina, kidneys, and peripheral nerves.[1] The accumulation of pathway intermediates and the subsequent metabolic imbalances are thought to be major contributors to the cellular damage observed in diabetic neuropathy.

Sorbitol Dehydrogenase: The Second Step in the Polyol Pathway

Sorbitol dehydrogenase (SDH), also known as L-iditol 2-dehydrogenase, catalyzes the second and final step of the polyol pathway: the oxidation of sorbitol to fructose. This reaction utilizes nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is reduced to NADH.

Enzymatic Reaction:

D-Sorbitol + NAD+ ⇌ D-Fructose + NADH + H+

While aldose reductase, the first enzyme in the pathway, has been the primary focus of therapeutic interventions, emerging evidence suggests that SDH plays an equally crucial, albeit different, role in the pathogenesis of diabetic neuropathy.

Pathophysiological Role of Sorbitol Dehydrogenase in Diabetic Neuropathy

The increased activity of the polyol pathway in diabetic conditions leads to several detrimental downstream effects, with SDH playing a central role in exacerbating cellular stress.

Altered Redox Balance: The NADH/NAD+ Ratio

The conversion of sorbitol to fructose by SDH leads to an increase in the cytosolic concentration of NADH, thereby elevating the NADH/NAD+ ratio.[2][3] This shift in the cellular redox state, often termed "pseudohypoxia," has profound implications for cellular function. An elevated NADH/NAD+ ratio can inhibit the activity of key enzymes that require NAD+, such as glyceraldehyde-3-phosphate dehydrogenase, leading to an accumulation of upstream glycolytic intermediates. These intermediates can then be shunted into other damaging pathways, such as the formation of advanced glycation end products (AGEs) and the activation of protein kinase C (PKC).[4][5]

Fructose-Mediated Damage

The fructose produced by SDH can be phosphorylated to fructose-3-phosphate, which can then be converted to 3-deoxyglucosone, a highly reactive dicarbonyl compound. Both fructose and its metabolites are potent glycating agents, contributing to the formation of AGEs.[4] AGEs are known to cross-link proteins, altering their structure and function, and can interact with their receptor (RAGE) to trigger inflammatory signaling pathways and increase oxidative stress, all of which contribute to nerve damage.

Oxidative Stress

The metabolic disturbances initiated by increased polyol pathway flux, including the altered NADH/NAD+ ratio and the generation of fructose-derived metabolites, are significant contributors to oxidative stress.[4][5][6] An increase in NADH can fuel the production of reactive oxygen species (ROS) by NADH oxidase.[7] This overproduction of ROS, coupled with a potential decrease in the antioxidant capacity of the cell (partly due to the consumption of NADPH by aldose reductase in the first step of the pathway), leads to a state of oxidative stress. This excess of ROS can damage cellular components, including lipids, proteins, and DNA, leading to Schwann cell and neuronal apoptosis and contributing to the progression of neuropathy.

Quantitative Data on Polyol Pathway Intermediates in Diabetic Neuropathy

The following tables summarize quantitative data from studies on streptozotocin (STZ)-induced diabetic rat models, a commonly used animal model for studying diabetic neuropathy. These tables highlight the changes in key polyol pathway intermediates in the sciatic nerve under diabetic conditions and the effects of inhibitors.

Table 1: Sciatic Nerve Sorbitol, Fructose, and Myo-inositol Levels in Control and STZ-Diabetic Rats

| Analyte | Control | Diabetic | % Change from Control | Reference |

| Sorbitol (nmol/mg wet weight) | ||||

| 0.08 ± 0.01 | 1.10 ± 0.15 | +1275% | [8] | |

| ~0.1 | ~1.2 | +1100% | [9] | |

| Fructose (nmol/mg wet weight) | ||||

| 0.21 ± 0.02 | 1.15 ± 0.12 | +448% | [8] | |

| ~0.2 | ~1.3 | +550% | [9] | |

| Myo-inositol (nmol/mg wet weight) | ||||

| 3.5 ± 0.2 | 2.0 ± 0.1 | -43% | [8] | |

| ~3.8 | ~2.2 | -42% | [10] |

Table 2: Effect of a Sorbitol Dehydrogenase Inhibitor (SDI) on Sciatic Nerve Sorbitol and Fructose Levels in STZ-Diabetic Rats

| Analyte (nmol/mg wet weight) | Diabetic (Untreated) | Diabetic + SDI | % Change from Untreated Diabetic | Reference |

| Sorbitol | ~1.2 | ~5.0 | +317% | [9] |

| Fructose | ~1.3 | ~0.4 | -69% | [9] |

Note: The values presented are approximate and have been extracted from published literature. Please refer to the original publications for precise values and statistical analyses.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of sorbitol dehydrogenase in diabetic neuropathy.

Induction of Diabetic Neuropathy in Rats using Streptozotocin (STZ)

This protocol describes the induction of Type 1 diabetes in rats, a widely accepted model for studying diabetic neuropathy.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), sterile

-

Saline (0.9% NaCl), sterile

-

Blood glucose meter and test strips

-

Insulin (optional, for long-term studies to prevent severe weight loss)

Procedure:

-

Fast the rats overnight (12-16 hours) with free access to water.[11]

-

On the day of induction, weigh the rats and record their baseline body weight and blood glucose levels.

-

Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A typical dose is 50-65 mg/kg body weight.[12][13] Protect the solution from light.

-

Administer the STZ solution via a single intraperitoneal (i.p.) injection.[12]

-

Return the rats to their cages with free access to food and water. To prevent initial hypoglycemia, the drinking water can be supplemented with 5-10% sucrose for the first 24 hours post-injection.[13]

-

Monitor blood glucose levels 48-72 hours after STZ injection. Animals with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.[12]

-

Continue to monitor body weight and blood glucose levels weekly.[12][14]

-

The development of neuropathy can be assessed after 4-8 weeks through functional tests (e.g., nerve conduction velocity measurements, thermal and mechanical sensitivity tests) and biochemical analyses of nerve tissue.

Spectrophotometric Assay of Sorbitol Dehydrogenase (SDH) Activity in Nerve Tissue

This protocol outlines a method for determining SDH activity in sciatic nerve tissue homogenates. The assay is based on the measurement of the rate of NADH production, which is directly proportional to SDH activity.

Materials:

-

Sciatic nerve tissue

-

Homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing protease inhibitors)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 9.0)

-

D-Sorbitol solution (e.g., 1 M in assay buffer)

-

NAD+ solution (e.g., 20 mM in assay buffer)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Protein assay kit (e.g., Bradford or BCA)

Procedure:

-

Tissue Homogenization:

-

Excise the sciatic nerve and immediately place it in ice-cold homogenization buffer.

-

Weigh the tissue and homogenize it on ice using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) and keep it on ice.

-

Determine the protein concentration of the supernatant using a standard protein assay.

-

-

Enzyme Activity Assay:

-

Set up a reaction mixture in a cuvette containing:

-

Assay buffer

-

NAD+ solution (final concentration, e.g., 2 mM)

-

Nerve tissue supernatant (add a specific amount of protein, e.g., 50-100 µg)

-

-

Incubate the mixture at 37°C for 5 minutes to allow for the measurement of any background reactions.

-

Initiate the reaction by adding the D-Sorbitol solution (final concentration, e.g., 100 mM).

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

-

-

Calculation of SDH Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Calculate the SDH activity using the Beer-Lambert law: Activity (U/mg protein) = (ΔA340/min * Total reaction volume) / (ε * light path length * mg protein in the assay) where ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

-

One unit (U) of SDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving sorbitol dehydrogenase in diabetic neuropathy and a typical experimental workflow for studying its role.

Signaling Pathway of the Polyol Pathway in Diabetic Neuropathy

Caption: The Polyol Pathway and its downstream consequences in diabetic neuropathy.

Experimental Workflow for Investigating SDH in a Rat Model of Diabetic Neuropathy

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. [Diabetic neuropathies. Metabolism of sorbitol in sciatic nerve tissue in streptozotocin diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 4. Understanding Diabetic Neuropathy: Focus on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Increased nerve polyol levels in experimental diabetes and their reversal by Sorbinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of sorbitol dehydrogenase. Effects on vascular and neural dysfunction in streptozocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of dietary myoinositol on nerve conduction and inositol phospholipids in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. GS-KG9 ameliorates diabetic neuropathic pain induced by streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciencerepository.org [sciencerepository.org]

- 14. researchgate.net [researchgate.net]

The Polyol Pathway: A Critical Nexus in Metabolic Disease Pathogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The polyol pathway, a two-step metabolic route converting glucose to fructose, has emerged from a physiological curiosity to a pivotal player in the pathogenesis of various metabolic diseases, most notably diabetic complications. Under normoglycemic conditions, this pathway is largely quiescent. However, in states of hyperglycemia, its overactivation initiates a cascade of cellular stressors, including osmotic and oxidative stress, that contribute to tissue damage in insulin-independent tissues such as the lens, peripheral nerves, retina, and kidneys. This technical guide provides a comprehensive overview of the polyol pathway's core mechanics, its intricate role in metabolic diseases, and the experimental methodologies crucial for its investigation. We present a consolidation of quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for key assays, and visual representations of the associated signaling cascades to serve as a critical resource for researchers and professionals in the field of drug development.

Introduction

The escalating global prevalence of metabolic diseases, particularly type 2 diabetes, necessitates a deeper understanding of the underlying molecular mechanisms that drive their complications. While hyperglycemia is the established hallmark of diabetes, the specific pathways through which elevated glucose exerts its detrimental effects are complex and multifaceted. The polyol pathway represents one of the primary and most extensively studied of these mechanisms.[1][2]

This pathway consists of two key enzymatic reactions. The first, and rate-limiting step, is the reduction of glucose to sorbitol, catalyzed by aldose reductase (AR) with NADPH as a cofactor.[1][3] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SDH), utilizing NAD+ as a cofactor.[1][3] Under normal physiological glucose levels, the majority of cellular glucose is phosphorylated by hexokinase and enters glycolysis.[4] However, in hyperglycemic states, hexokinase becomes saturated, leading to an increased flux of glucose through the polyol pathway.[4] This seemingly simple metabolic shunt has profound and deleterious consequences for cellular homeostasis.

The significance of the polyol pathway in metabolic diseases stems from three primary pathological consequences:

-

Osmotic Stress: Sorbitol, being a polyol, is relatively impermeable to cell membranes and its intracellular accumulation leads to a hyperosmotic state, causing cellular swelling and damage.[2][4] This is particularly relevant in tissues that do not require insulin for glucose uptake, such as the lens of the eye, peripheral nerves, and the glomeruli of the kidneys.[1]

-

Oxidative Stress: The increased activity of aldose reductase consumes NADPH, a critical cofactor for the regeneration of the key intracellular antioxidant, reduced glutathione (GSH), by glutathione reductase.[1][4] The depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to a state of oxidative stress.

-

NADH/NAD+ Imbalance and Pseudohypoxia: The oxidation of sorbitol to fructose by SDH generates an excess of NADH, leading to an increased NADH/NAD+ ratio.[5] This altered redox state can inhibit the activity of NAD+-dependent enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH), mimicking a state of hypoxia, often referred to as "pseudohypoxia." This can lead to the activation of downstream signaling pathways, such as protein kinase C (PKC).

This guide will delve into the technical details of the polyol pathway, providing the necessary information for researchers to design and execute experiments aimed at understanding its role in disease and developing therapeutic interventions.

The Core Pathway: Enzymes and Intermediates

The polyol pathway is a deceptively simple two-step process with profound metabolic implications. The two key enzymes, aldose reductase and sorbitol dehydrogenase, exhibit distinct kinetic properties and tissue distribution, which are central to the pathway's role in pathology.

Aldose Reductase (AR)

Aldose reductase (EC 1.1.1.21) is a member of the aldo-keto reductase superfamily.[1] It is a cytosolic, NADPH-dependent oxidoreductase with a broad substrate specificity for various aldehydes.[6] Under physiological conditions, its primary role is thought to be the detoxification of reactive aldehydes.[7] However, in the context of hyperglycemia, its affinity for glucose becomes significant.

Sorbitol Dehydrogenase (SDH)

Sorbitol dehydrogenase (EC 1.1.1.14) is a cytosolic enzyme that catalyzes the reversible oxidation of sorbitol to fructose, with NAD+ as the electron acceptor.[8][9] The tissue distribution of SDH is a critical factor in the localized pathology of diabetic complications. Tissues with high aldose reductase activity but low sorbitol dehydrogenase activity, such as the lens, retina, and Schwann cells, are particularly prone to sorbitol accumulation.[1]

Quantitative Data

A quantitative understanding of the polyol pathway is essential for modeling its contribution to metabolic diseases and for the development of targeted therapies. The following tables summarize key kinetic parameters of the pathway's enzymes and the observed changes in metabolite concentrations in diabetic states.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | kcat | Catalytic Efficiency (kcat/Km) | Source |

| Aldose Reductase (Human) | Glucose | 50-100 mM | Data not readily available in standard units | Data not readily available in standard units | - | [10] |

| 4-Hydroxynonenal | 22 µM | Data not readily available in standard units | Data not readily available in standard units | 4.6 x 10⁶ M⁻¹ min⁻¹ | [10] | |

| Sorbitol Dehydrogenase (Human) | Sorbitol | 3.4 mM | Data not readily available in standard units | Data not readily available in standard units | - | [10] |

| Sorbitol Dehydrogenase (Chicken Liver) | Sorbitol | 3.2 ± 0.54 mM | - | - | - | [11] |

| NAD+ | 210 ± 62 µM | - | - | - | [11] | |

| Sorbitol Dehydrogenase (Rat Liver) | Sorbitol | 0.38 mM | - | - | - | [12] |

| NAD+ | 0.082 mM | - | - | - | [12] | |

| Fructose | 136 mM | - | - | - | [12] | |

| NADH | 67 µM | - | - | - | [12] |

Note: The available quantitative data for Vmax and kcat for both enzymes are often reported in units specific to the experimental conditions and are not always directly comparable. The high Km of Aldose Reductase for glucose underscores its significant activity primarily during hyperglycemic conditions.[10][13]

Tissue Metabolite Concentrations in Diabetes Mellitus

| Tissue | Metabolite | Condition | Concentration Change | Source |

| Erythrocytes | Sorbitol | Type 1 Diabetes | Significantly higher than normal subjects | [14] |

| Fructose | Type 1 Diabetes | Higher than normal subjects | [14] | |

| Nerve Tissue (Rat) | Glucose | Streptozotocin-induced diabetes | Sharply increased | [15] |

| Sorbitol | Streptozotocin-induced diabetes | Sharply increased | [15] | |

| Fructose | Streptozotocin-induced diabetes | Sharply increased | [15] | |

| Lens (Diabetic Patients) | Glucose | Diabetes | Increased | [16] |

| Adipose Tissue (Diabetic Patients) | Glucose | Diabetes | Increased | [16] |

| Urine (Diabetic Patients) | Sorbitol | Diabetes | Raised | [16] |

| Inositol | Diabetes | Raised | [16] |

Signaling Pathways and Pathophysiological Consequences

The overactivation of the polyol pathway triggers a cascade of downstream signaling events that contribute to the cellular damage observed in metabolic diseases.

Protein Kinase C (PKC) Activation

The increased NADH/NAD+ ratio resulting from SDH activity can lead to an accumulation of the glycolytic intermediate diacylglycerol (DAG), a potent activator of Protein Kinase C (PKC).[17][18] Activated PKC can phosphorylate a multitude of downstream targets, leading to alterations in gene expression, blood flow, vascular permeability, and cellular proliferation, all of which are implicated in diabetic vascular complications.[17][19]

Advanced Glycation End-products (AGEs) Formation

Fructose, the end-product of the polyol pathway, is a more potent glycating agent than glucose.[7][20] Fructose and its metabolites, such as fructose-3-phosphate and 3-deoxyglucosone, can non-enzymatically react with proteins, lipids, and nucleic acids to form Advanced Glycation End-products (AGEs).[20][21][22] The accumulation of AGEs contributes to tissue damage by cross-linking proteins, altering their function, and by binding to the Receptor for AGEs (RAGE), which triggers inflammatory and pro-fibrotic signaling pathways.[23]

Experimental Protocols

Investigating the polyol pathway requires robust and reproducible experimental methods. This section provides detailed protocols for the key assays used to measure the activity of aldose reductase and sorbitol dehydrogenase, and to quantify their respective metabolites.

Aldose Reductase Activity Assay

This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[24][25]

-

Reagents:

-

0.067 M Phosphate buffer, pH 6.2[24]

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) stock solution (e.g., 2.5 mM in phosphate buffer)[24]

-

DL-Glyceraldehyde stock solution (e.g., 50 mM in phosphate buffer)[24]

-

Purified recombinant human aldose reductase (ALR2) or tissue homogenate (e.g., rat lens)[24]

-

Test inhibitor (e.g., dissolved in DMSO) and a known inhibitor as a positive control (e.g., Epalrestat)[24]

-

-

Procedure:

-

Prepare a reaction mixture in a UV-transparent 96-well plate or cuvette containing phosphate buffer, NADPH, and the enzyme preparation.

-

Add the test inhibitor or vehicle control to the respective wells and pre-incubate at 37°C for 10-15 minutes.[25]

-

Initiate the reaction by adding the substrate (DL-glyceraldehyde).[24]

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.[24][25]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Correct the reaction rates by subtracting the rate of a blank control (without enzyme).[25]

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[25]

-

Sorbitol Dehydrogenase Activity Assay

This colorimetric assay measures SDH activity by a coupled enzymatic reaction that results in the formation of a colored formazan product.[8][26]

-

Reagents:

-

Procedure:

-

Prepare a working reagent containing the assay buffer, substrate, NAD+/MTT, and diaphorase.[26]

-

Add the sample to a 96-well plate.

-

Add the working reagent to all wells to initiate the reaction.[26]

-

Incubate at a desired temperature (e.g., 37°C).[26]

-

Read the absorbance at 565 nm at two time points (e.g., 3 and 15 minutes) in kinetic mode.[26]

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔOD) between the two time points.

-

The SDH activity is proportional to the ΔOD per unit of time.[26]

-

Quantification of Sorbitol and Fructose in Tissues

Accurate quantification of sorbitol and fructose in biological samples is crucial for assessing polyol pathway activity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for this purpose.[28][29][30]

-

Sample Preparation:

-

Analytical Method (LC-MS/MS example):

-

Utilize a suitable LC column for the separation of sorbitol and fructose from their isomers (e.g., a Luna 5 µm NH2 100A column).[28]

-

Employ a mobile phase gradient for optimal separation.[28]

-

Use an atmospheric-pressure chemical ionization (APCI) source for mass spectrometry, which has been shown to have fewer matrix effects for these analytes compared to electrospray ionization (ESI).[28]

-

Quantify the concentrations of sorbitol and fructose using stable isotope-labeled internal standards (e.g., sorbitol-13C6 and fructose-13C6) and a calibration curve.[28]

-

Experimental Workflows

A systematic approach is essential for investigating the role of the polyol pathway in metabolic diseases and for the development of novel therapeutics.

Investigating Polyol Pathway Activity in a Disease Model

Drug Development Workflow for Aldose Reductase Inhibitors

Conclusion and Future Directions

The polyol pathway is a critical mediator of hyperglycemia-induced cellular damage and plays a significant role in the pathogenesis of diabetic complications and potentially other metabolic diseases. The overactivation of this pathway leads to a trifecta of cellular stress: osmotic, oxidative, and reductive, which in turn activate downstream signaling cascades that promote inflammation, vascular dysfunction, and tissue damage.

For researchers and drug development professionals, a thorough understanding of the polyol pathway's biochemistry, its pathophysiological consequences, and the methodologies to study it are paramount. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for these endeavors.

Future research should focus on further elucidating the tissue-specific regulation of the polyol pathway and its crosstalk with other metabolic and signaling pathways. The development of highly specific and potent inhibitors of aldose reductase with favorable pharmacokinetic profiles remains a key therapeutic goal. Furthermore, exploring the potential of targeting sorbitol dehydrogenase or downstream effectors of the pathway may offer novel therapeutic avenues. A deeper understanding of the polyol pathway will undoubtedly pave the way for innovative strategies to prevent and treat the debilitating complications of metabolic diseases.

References

- 1. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 3. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 4. Polyol pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. [Aldose reductase: physiological role, properties and prospects for regulating activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avehjournal.org [avehjournal.org]

- 8. benchchem.com [benchchem.com]

- 9. elkbiotech.com [elkbiotech.com]

- 10. benchchem.com [benchchem.com]

- 11. Steady-state kinetic properties of sorbitol dehydrogenase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic analysis of rat liver sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 14. Sorbitol accumulation is altered in type 1 (insulin-dependent) diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. Sorbitol and other polyols in lens, adipose tissue and urine in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Diabetic Peripheral Neuropathy: New Diagnostics and Treatment Perspectives | springermedizin.de [springermedizin.de]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. gosset.ai [gosset.ai]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. bioassaysys.com [bioassaysys.com]

- 27. nipro.co.jp [nipro.co.jp]

- 28. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. scispace.com [scispace.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Sorbitol Dehydrogenase-IN-1

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Sorbitol dehydrogenase-IN-1, a potent inhibitor of the sorbitol dehydrogenase (SDH) enzyme. This document is intended for researchers, scientists, and drug development professionals interested in the polyol pathway and its therapeutic targeting.

Introduction to Sorbitol Dehydrogenase and the Polyol Pathway

Sorbitol dehydrogenase (SDH), also known as L-iditol 2-dehydrogenase, is a key enzyme in the polyol pathway of glucose metabolism. This pathway involves the conversion of glucose to sorbitol by aldose reductase, followed by the oxidation of sorbitol to fructose by SDH. Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased flux through the polyol pathway can lead to the accumulation of sorbitol and fructose in tissues with limited capacity to metabolize these sugars. This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy. Inhibition of SDH is a therapeutic strategy aimed at preventing the formation of fructose and the subsequent downstream metabolic consequences.

Discovery of this compound

This compound was identified as a potent and orally active inhibitor of SDH. The discovery was part of a medicinal chemistry effort to develop compounds with exceptional in vivo potency and a long duration of action for the potential treatment of diabetic complications.

Biological Activity

This compound exhibits potent inhibitory activity against both rat and human SDH. Its in vivo efficacy was demonstrated by its ability to normalize elevated fructose levels in the sciatic nerve of chronically diabetic rats.[1]

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Source | IC50 (nM) |

| Rat Sorbitol Dehydrogenase | 4 |

| Human Sorbitol Dehydrogenase | 5 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tissue | Dosage | Effect | Duration of Action |

| Chronically Diabetic Rats | Sciatic Nerve | 50 µg/kg (oral) | Normalization of elevated fructose levels | > 24 hours |

Synthesis of this compound

The detailed synthetic procedure for this compound is described in the primary literature by Mylari et al. (2002).[1] While the full experimental details from the original publication could not be accessed, the synthesis would logically involve the coupling of a substituted pyrimidine core with a chiral piperazine derivative and subsequent modifications to introduce the ethanol side chain. A generalized synthetic workflow is depicted below.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols from the primary publication by Mylari et al. (2002) are not publicly available.[1] However, this section provides representative, detailed methodologies for the key experiments based on established and widely used techniques in the field.

Sorbitol Dehydrogenase Inhibition Assay (In Vitro)

This protocol describes a common spectrophotometric method for measuring SDH activity and inhibition. The assay is based on the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

-

Sorbitol dehydrogenase (rat or human recombinant)

-

Sorbitol solution (e.g., 1 M in assay buffer)

-

NAD+ solution (e.g., 100 mM in assay buffer)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and sorbitol at their final desired concentrations.

-

Add a small volume of the test compound solution (e.g., 1 µL of a serial dilution in DMSO) to the wells of the microplate. Include a DMSO-only control.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding the sorbitol dehydrogenase enzyme solution to each well.

-

Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro SDH inhibition assay.

In Vivo Sciatic Nerve Fructose Accumulation Assay

This protocol outlines the general procedure for evaluating the in vivo efficacy of an SDH inhibitor in a diabetic rat model.

Animal Model:

-

Male Sprague-Dawley or Wistar rats.

-

Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) in citrate buffer. Control animals receive citrate buffer alone.

-

Animals are considered diabetic if their blood glucose levels are consistently elevated (e.g., > 300 mg/dL).

-

The diabetic state is maintained for a chronic period (e.g., 8-12 weeks) to allow for the development of diabetic complications.

Dosing and Sample Collection:

-

This compound is formulated for oral administration (e.g., in a vehicle like 0.5% methylcellulose).

-

Diabetic rats are treated with the inhibitor or vehicle at the specified dose (e.g., 50 µg/kg).

-

At a predetermined time point after dosing (e.g., 24 hours), the animals are euthanized.

-

The sciatic nerves are rapidly dissected, frozen in liquid nitrogen, and stored at -80°C until analysis.

Fructose Measurement:

-

The frozen sciatic nerve tissue is weighed and homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins.

-

The homogenate is centrifuged, and the supernatant is neutralized.

-

Fructose levels in the supernatant are determined using a coupled enzymatic assay. This typically involves the conversion of fructose to fructose-6-phosphate by hexokinase, followed by a series of enzymatic reactions that lead to the production of a detectable product (e.g., NADPH, which can be measured by fluorescence or absorbance).

-

Fructose concentrations are normalized to the tissue weight.

Caption: Workflow for the in vivo sciatic nerve fructose accumulation assay.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the SDH enzyme within the polyol pathway. This inhibition reduces the conversion of sorbitol to fructose, thereby mitigating the downstream pathological effects associated with fructose accumulation.

Caption: Mechanism of action of this compound in the polyol pathway.

Conclusion

This compound is a highly potent and orally active inhibitor of sorbitol dehydrogenase with a prolonged duration of action in vivo. Its ability to effectively reduce fructose accumulation in the sciatic nerve of diabetic rats highlights its potential as a therapeutic agent for the management of diabetic complications. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research and development of SDH inhibitors.

References

Therapeutic Potential of Inhibiting Sorbitol Dehydrogenase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The polyol pathway, a two-step metabolic route converting glucose to fructose, has long been implicated in the pathogenesis of diabetic complications. Sorbitol dehydrogenase (SDH), the second enzyme in this pathway, catalyzes the oxidation of sorbitol to fructose. While initially considered a detoxification step, emerging evidence suggests that the activity of SDH itself contributes significantly to the cellular damage observed in diabetes. This technical guide explores the therapeutic potential of inhibiting sorbitol dehydrogenase, delving into the underlying molecular mechanisms, summarizing key preclinical and clinical findings, and providing detailed experimental protocols to aid further research in this promising area of drug development.

Introduction: The Polyol Pathway and its Role in Diabetic Complications

Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the glycolytic pathway becomes saturated, leading to an increased flux of glucose through alternative metabolic routes, including the polyol pathway.[1][2] This pathway consists of two primary enzymatic reactions:

-

Aldose Reductase (AR): In the presence of its cofactor NADPH, aldose reductase reduces glucose to sorbitol.[1][3]

-

Sorbitol Dehydrogenase (SDH): Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, utilizing NAD+ as a cofactor.[1][4]

While the polyol pathway's contribution to glucose metabolism is minimal under normal physiological conditions (approximately 3%), it can account for over 30% of glucose metabolism in diabetic states.[5] This hyperactivity is a key contributor to the development of long-term diabetic complications.[5]

The initial hypothesis centered on the detrimental effects of sorbitol accumulation. In tissues lacking sufficient SDH activity, such as the retina, kidneys, and Schwann cells, sorbitol accumulates to toxic levels.[1][2] As an osmotically active molecule, sorbitol draws water into the cells, leading to osmotic stress and cellular damage.[6]

However, a growing body of evidence points to the second step of the pathway, catalyzed by SDH, as a significant source of cellular stress. The oxidation of sorbitol to fructose leads to a decrease in the cytosolic NAD+/NADH ratio, creating a state of pseudohypoxia.[7] This redox imbalance has been shown to inhibit the activity of NAD+-dependent enzymes and contribute to oxidative stress.[1][2] Furthermore, the resulting fructose can be phosphorylated to fructose-3-phosphate and 3-deoxyglucosone, which are potent glycating agents that contribute to the formation of advanced glycation end products (AGEs) and exacerbate oxidative stress.[6]

The Rationale for Sorbitol Dehydrogenase Inhibition

The therapeutic rationale for inhibiting SDH is multifaceted and addresses key pathological mechanisms downstream of aldose reductase. By blocking the conversion of sorbitol to fructose, SDH inhibition is hypothesized to:

-

Prevent Fructose-Mediated Damage: Inhibit the formation of fructose and its highly reactive downstream metabolites, thereby reducing the formation of AGEs and subsequent cellular damage.[6]

-

Mitigate Redox Imbalance: Attenuate the decrease in the cytosolic NAD+/NADH ratio, thereby preserving the function of NAD+-dependent enzymes and reducing reductive stress.[7]

-

Reduce Oxidative Stress: While sorbitol accumulation can contribute to osmotic stress, some studies suggest that the metabolic flux through SDH is a more significant driver of oxidative stress.[8][9]

It is important to note that SDH inhibition will lead to a further increase in intracellular sorbitol levels.[10][11] This has raised concerns about exacerbating osmotic stress. However, studies in preclinical models have shown that despite increased sorbitol levels, SDH inhibition can still provide therapeutic benefits, suggesting that the detrimental effects of fructose production and redox imbalance may outweigh the osmotic stress in certain tissues.[10]

Signaling Pathways and Experimental Workflows

The Polyol Pathway and Downstream Pathological Signaling

The following diagram illustrates the polyol pathway and its contribution to diabetic complications. Hyperglycemia drives the conversion of glucose to sorbitol by aldose reductase, which is then converted to fructose by sorbitol dehydrogenase. This process leads to osmotic and oxidative stress, contributing to the pathology of diabetic complications.

Caption: The Polyol Pathway and its contribution to diabetic complications.

Experimental Workflow for Evaluating SDH Inhibitors in a Preclinical Model

This diagram outlines a typical experimental workflow for assessing the efficacy of a novel sorbitol dehydrogenase inhibitor in a streptozotocin-induced diabetic rat model.

Caption: Workflow for preclinical evaluation of an SDH inhibitor.

Quantitative Data on Sorbitol Dehydrogenase Inhibition

The following tables summarize key quantitative data from preclinical and clinical studies on sorbitol dehydrogenase inhibitors.

In Vitro Inhibitory Activity of Selected Compounds

| Compound | IC50 (µM) | Source |

| Flavin adenine dinucleotide disodium hydrate | 0.192 | [11][12] |

| (+)-Amethopterin | 1.1 | [11][12] |

| 3-hydroxy-2-napthoic(2-hydroxybenzylidene) hydrazide | 1.2 | [11][12] |

| Folic acid | 4.5 | [11][12] |

| N-2,4-dinitrophenyl-L-cysteic acid | 5.3 | [11][12] |

| Vanillin azine | 7 | [11][12] |

| 1H-indole-2,3-dione,5-bromo-6-nitro-1-(2,3,4-tri-O-acetyl-α-L-arabinopyranosyl)-(9Cl) | 28 | [11][12] |

| Quercetin | - | [13] |

| Resveratrol | - | [13] |

| Genistein | - | [13] |

| Aminoguanidine | - | [13] |

| Phloridzin dihydrate | - | [13] |

Effects of SDH Inhibitors in Preclinical Models

| Model | Inhibitor | Tissue | Change in Sorbitol | Change in Fructose | Functional Outcome | Source |

| Streptozocin-induced diabetic rats | S-0773 | Ocular tissues, Sciatic nerve | Increased 4-fold or more | Markedly attenuated increase | Attenuated impaired nerve conduction and vascular dysfunction | [10] |

| Streptozocin-induced diabetic rats | CP-166,572 | Sciatic nerve | Markedly increased | - | Dramatically increased frequency of neuroaxonal dystrophy | [11] |

| Streptozocin-induced diabetic rats | SDI-157 | Sciatic nerve | - | Inhibited by 74% | Exacerbated oxidative stress and did not prevent metabolic imbalances | [7] |

| Streptozocin-induced diabetic rats | SDI-711 (CP-470711) | Sympathetic ganglia | Increased 26-40 fold | Decreased 20-75% | Increased neuroaxonal dystrophy 2.5- to 5-fold | [14] |

| Cultured bovine retinal capillary pericytes | - | - | - | - | SDH overexpression stimulated ROS generation and potentiated glucose cytopathic effects | [9] |

Clinical Trial Data for Polyol Pathway Inhibitors

| Trial | Drug | Target | Key Findings | Source |

| Sorbinil Retinopathy Trial (SRT) | Sorbinil | Aldose Reductase | No significant effect on the progression of diabetic retinopathy.[15] A slightly slower progression rate in microaneurysm count was observed.[15] | [9][15][16] |

| INSPIRE (Phase 3) | AT-007 (Govorestat) | Aldose Reductase | In patients with SORD Deficiency, AT-007 significantly reduced blood sorbitol levels by a mean of approximately 52% over 90 days (p<0.001 vs. placebo).[17][18] | [17][18][19][20][21][22] |

| Phase 1 Healthy Volunteers | CP-642,931 | Sorbitol Dehydrogenase | 91% maximum inhibition of SDH; 152-fold maximum increase in serum sorbitol.[15] The drug was not well tolerated due to adverse neuromuscular effects.[15] | [15] |

Detailed Experimental Protocols

Sorbitol Dehydrogenase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.[2][5][23]

Principle: Sorbitol dehydrogenase catalyzes the oxidation of sorbitol to fructose, with the concomitant reduction of NAD+ to NADH. The produced NADH is then used to reduce a tetrazolium salt (MTT) to a colored formazan product, which can be measured spectrophotometrically at 565 nm. The rate of formazan formation is directly proportional to the SDH activity.[2][23]

Materials:

-

Substrate Solution (e.g., 100 mM D-Sorbitol)[24]

-

NAD+ Solution (e.g., 0.47-0.5 mM)[25]

-

MTT Solution

-

Diaphorase

-

96-well clear flat-bottom plate

-

Spectrophotometric plate reader

Procedure:

-

Sample Preparation:

-

Reaction Setup:

-

Prepare a Working Reagent by mixing Assay Buffer, Substrate Solution, NAD+ Solution, MTT Solution, and Diaphorase.

-

Add the Working Reagent to each well of the 96-well plate.

-

Add the sample to the respective wells. Include a blank control with buffer instead of sample.

-

-

Measurement:

-

Calculation:

-

Calculate the change in absorbance per minute (ΔOD/min).

-

Use the molar extinction coefficient of the formazan product to convert the rate to SDH activity (U/L).[2]

-

Induction of Diabetes in Rats using Streptozotocin (STZ)

This protocol is a standard method for inducing type 1 diabetes in rodents.[1][3][6][8][26]

Materials:

-

Streptozotocin (STZ)

-

Cold 0.1 M Citrate Buffer, pH 4.5

-

Glucose meter and test strips

Procedure:

-

STZ Preparation: Prepare a fresh solution of STZ in cold citrate buffer immediately before injection.

-

Induction: Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ (e.g., 60-65 mg/kg body weight).[1][26]

-

Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection. Rats with blood glucose levels ≥ 250 mg/dL (or ≥ 15 mM) are considered diabetic.[8]

-

Animal Care: Provide diabetic animals with ad libitum access to food and water. Monitor their health closely.

Measurement of Nerve Conduction Velocity (NCV) in Rats

This is a non-invasive method to assess peripheral nerve function.[7][17][27][28][29]

Principle: Electrical stimuli are applied to a peripheral nerve at two different points, and the resulting compound muscle action potentials (CMAPs) are recorded. The time difference in the latency of the two responses and the distance between the stimulation points are used to calculate the conduction velocity.

Materials:

-

Electrophysiology recording system (e.g., Nicolet VikingQuest)[27]

-

Stimulating and recording needle electrodes

-

Warming pad to maintain body temperature[27]

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.[27]

-

Electrode Placement:

-

Stimulation and Recording:

-

Apply supramaximal electrical stimuli at both the proximal and distal sites.

-

Record the latency (time from stimulus to the onset of the CMAP) for each stimulation site.

-

-

Calculation:

-

Measure the distance between the two stimulation points.

-

Calculate NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).[17]

-

Assessment of Oxidative Stress Markers

Several biomarkers can be measured to assess oxidative stress.[4][13][14][30]

Principle: These assays quantify the byproducts of oxidative damage to lipids, proteins, and DNA, or measure the activity of antioxidant enzymes.

Commonly Measured Markers and Methods:

-

Lipid Peroxidation (Malondialdehyde - MDA):

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay: MDA reacts with thiobarbituric acid to form a colored product that can be measured spectrophotometrically (OD ~532 nm).[13]

-

-

Protein Oxidation (Carbonyl Content):

-

DNPH Assay: Protein carbonyls react with 2,4-dinitrophenylhydrazine (DNPH) to form a stable product that can be measured spectrophotometrically.

-

-

DNA Damage (8-hydroxy-2'-deoxyguanosine - 8-OHdG):

-

ELISA or HPLC with electrochemical detection: These methods provide sensitive quantification of this specific DNA adduct.[30]

-

-

Antioxidant Enzyme Activity:

-

Superoxide Dismutase (SOD): Assays typically involve the inhibition of a superoxide-generating system.

-

Catalase: Measured by monitoring the decomposition of hydrogen peroxide.

-

Glutathione Peroxidase (GPx): Coupled enzyme assays are used to measure the rate of NADPH oxidation.

-

Conclusion and Future Directions

The inhibition of sorbitol dehydrogenase presents a compelling therapeutic strategy for mitigating the downstream consequences of polyol pathway hyperactivity in diabetes. While aldose reductase inhibitors have shown mixed results in clinical trials, targeting the second enzyme of the pathway offers a distinct mechanistic advantage by directly preventing the formation of fructose and the associated redox imbalance.

Preclinical studies have provided proof-of-concept for the benefits of SDH inhibition, although some conflicting results highlight the need for a deeper understanding of the balance between osmotic and metabolic stress in different tissues. The adverse effects observed in an early clinical trial of an SDH inhibitor underscore the importance of developing highly specific and well-tolerated compounds.

Future research should focus on:

-

Developing Novel, Potent, and Selective SDH Inhibitors: Structure-based drug design and high-throughput screening can identify new chemical entities with improved safety profiles.

-

Elucidating Tissue-Specific Roles of SDH: Understanding the differential expression and activity of SDH in various tissues will be crucial for targeted therapies.

-

Conducting Well-Designed Clinical Trials: Rigorous clinical evaluation of promising SDH inhibitors is necessary to translate preclinical findings into effective treatments for diabetic complications.

The in-depth technical information and detailed protocols provided in this guide are intended to facilitate further research and development in this promising field, with the ultimate goal of improving the lives of individuals affected by diabetes.

References

- 1. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Oxidative Stress Biomarkers in Rat Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NON-INVASIVE EVALUATION OF NERVE CONDUCTION IN SMALL DIAMETER FIBERS IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ndineuroscience.com [ndineuroscience.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. nipro.co.jp [nipro.co.jp]

- 11. Discovery of potential sorbitol dehydrogenase inhibitors from virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. elkbiotech.com [elkbiotech.com]

- 13. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

- 14. Interpreting Oxidative Stress Markers [rupahealth.com]

- 15. A randomized trial of sorbinil, an aldose reductase inhibitor, in diabetic retinopathy. Sorbinil Retinopathy Trial Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A controlled trial of sorbinil, an aldose reductase inhibitor, in chronic painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sensory and Motor Conduction Velocity in Spontaneously Hypertensive Rats: Sex and Aging Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. firstwordpharma.com [firstwordpharma.com]

- 19. cmtrf.org [cmtrf.org]

- 20. appliedtherapeutics.com [appliedtherapeutics.com]

- 21. appliedtherapeutics.com [appliedtherapeutics.com]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. diacomp.org [diacomp.org]

- 28. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]

- 29. researchgate.net [researchgate.net]

- 30. biocompare.com [biocompare.com]

An In-depth Technical Guide to Sorbitol Dehydrogenase-IN-1 for Studying Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitol dehydrogenase (SDH), a key enzyme in the polyol pathway, catalyzes the conversion of sorbitol to fructose.[1] Under normoglycemic conditions, this pathway is responsible for metabolizing only a small fraction of glucose. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased.[1] This heightened activity, particularly the accumulation of sorbitol and the subsequent generation of fructose, has been implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[2][3] The enzymatic reaction mediated by SDH involves the reduction of NAD+ to NADH, leading to an altered cellular redox state that can contribute to oxidative stress.[1][4]

Sorbitol dehydrogenase-IN-1 is a potent and orally active inhibitor of sorbitol dehydrogenase. Its high affinity for both rat and human SDH makes it a valuable pharmacological tool for investigating the role of the polyol pathway in glucose metabolism and the development of diabetic complications. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and a framework for designing studies to elucidate its effects on cellular and systemic glucose metabolism.

Data Presentation

Biochemical and Pharmacokinetic Properties of this compound

| Property | Value | Species | Reference |

| IC50 | 4 nM | Rat | [5] |

| IC50 | 5 nM | Human | [5] |

| In Vivo Efficacy | 50 µg/kg (p.o.) | Rat | [5] |

Kinetic Parameters of Sorbitol Dehydrogenase

| Parameter | Value | Substrate | Species | Reference |

| Km | 0.38 mM | Sorbitol | Rat (Liver) | [4] |

| Km | 0.082 mM | NAD+ | Rat (Liver) | [4] |

In Vivo Effects of Sorbitol Dehydrogenase Inhibition in Diabetic Rats

| Treatment Group | Sciatic Nerve Sorbitol Levels | Sciatic Nerve Fructose Levels | Reference | |---|---|---|---|---| | Untreated Diabetic | Increased 11- to 14-fold vs. control | Increased |[2] | | Diabetic + SDH Inhibitor (S-0773) | Increased an additional 4-fold or more vs. untreated diabetic | Markedly attenuated increase |[2] | | Diabetic + SDH Inhibitor (SDI-157) | - | Inhibition of flux by 74% vs. untreated diabetic |[6] | | Diabetic + SDH Inhibitor (SDI-711) | Increased 26- to 40-fold vs. untreated animals | Decreased 20-75% vs. untreated animals |[7] |

Experimental Protocols

In Vitro Sorbitol Dehydrogenase Inhibition Assay (UV Kinetic)

This protocol is adapted from established methods for measuring SDH activity by monitoring the rate of NADH production.

Materials:

-

Recombinant human or rat sorbitol dehydrogenase

-

Sorbitol solution (e.g., 1 M in assay buffer)

-

NAD+ solution (e.g., 50 mM in assay buffer)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm in kinetic mode

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and sorbitol at their final desired concentrations. For example, in a 200 µL final reaction volume, use 2 mM NAD+ and 10 mM sorbitol.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate. A typical concentration range for IC50 determination would be from 0.1 nM to 1 µM.

-

To initiate the reaction, add the sorbitol dehydrogenase enzyme to each well.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C. The rate of increase in absorbance is proportional to the rate of NADH formation.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for Intracellular Sorbitol and Fructose Measurement

This protocol outlines a general procedure for treating cultured cells with this compound and subsequently measuring intracellular sorbitol and fructose levels by HPLC.

Materials:

-

Cultured cells known to express aldose reductase and sorbitol dehydrogenase (e.g., retinal pericytes, hepatocytes).[8]

-

Cell culture medium with normal and high glucose concentrations (e.g., 5.5 mM and 25 mM glucose).

-

This compound (dissolved in DMSO).

-

Phosphate-buffered saline (PBS), ice-cold.

-

Methanol, ice-cold.

-

Cell scrapers.

-

Microcentrifuge tubes.

-

HPLC system with a suitable column for sugar analysis (e.g., an amino-based column) and a refractive index (RI) or evaporative light scattering detector (ELSD).[9][10]

-

Sorbitol and fructose standards for HPLC.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Incubate the cells in either normal or high glucose medium for a predetermined period (e.g., 24-48 hours) to induce the polyol pathway.

-

Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 4-24 hours).

-

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a specific volume of ice-cold methanol to each well to lyse the cells and precipitate proteins.

-

Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.

-

Carefully collect the supernatant, which contains the intracellular metabolites.

-

-

HPLC Analysis:

-

Analyze the extracted samples by HPLC to quantify the concentrations of sorbitol and fructose.

-

Prepare a standard curve using known concentrations of sorbitol and fructose to calculate the absolute concentrations in the cell extracts.

-

Normalize the metabolite concentrations to the total protein content of the cell lysate or to the cell number.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Polyol Pathway and the inhibitory action of this compound.

Caption: A suggested experimental workflow for studying this compound.

References

- 1. youtube.com [youtube.com]

- 2. Inhibition of sorbitol dehydrogenase. Effects on vascular and neural dysfunction in streptozocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic analysis of rat liver sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of a sorbitol dehydrogenase inhibitor on diabetic peripheral nerve metabolism: a prevention study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Conversion of glucose to sorbitol and fructose by liver-derived cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Structural Insights into Sorbitol Dehydrogenase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural biology of sorbitol dehydrogenase (SDH) and its interaction with various inhibitors. By understanding the molecular basis of this binding, researchers can advance the development of novel therapeutics targeting diabetic complications. This document provides a comprehensive overview of quantitative binding data, detailed experimental protocols for key assays, and visual representations of relevant pathways and workflows.

Introduction to Sorbitol Dehydrogenase and the Polyol Pathway

Sorbitol dehydrogenase is the second and rate-limiting enzyme in the polyol pathway, a two-step metabolic route that converts glucose to fructose.[1] Under normal physiological conditions, this pathway is minimally active. However, in hyperglycemic states, such as in diabetes mellitus, the increased intracellular glucose concentration leads to a significant upregulation of the polyol pathway.[1][2]

The first enzyme, aldose reductase, reduces glucose to sorbitol, consuming NADPH in the process. Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[3] The accumulation of sorbitol and the resulting osmotic stress, along with the altered NAD+/NADH ratio, are implicated in the pathogenesis of diabetic complications, including retinopathy, neuropathy, and nephropathy.[1] Therefore, inhibiting sorbitol dehydrogenase presents a promising therapeutic strategy to mitigate these complications.

Quantitative Analysis of Inhibitor Binding

A variety of compounds have been investigated for their inhibitory effects on sorbitol dehydrogenase. The following tables summarize the available quantitative data, including IC50, Ki, and thermodynamic parameters for selected inhibitors.

Table 1: Inhibition Constants (IC50 and Ki) of Sorbitol Dehydrogenase Inhibitors

| Inhibitor | Organism | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| WAY-135706 | Human | - | - | Not specified | [4] |

| Nucleosides (e.g., ATP) | Sheep Liver | - | - | Reversible | [3] |

| D-mannose 6-phosphate | E. coli | 7.5 ± 0.4 | - | Substrate Analogue | [5] |

| 5-phospho-D-arabinonohydroxamic acid | E. coli | 40 ± 1 | - | Substrate Analogue | [5] |

| 5-phospho-D-arabinonate | E. coli | 48 ± 3 | - | Substrate Analogue | [5] |

Table 2: Thermodynamic Parameters of Inhibitor Binding to Dehydrogenases

Note: Specific thermodynamic data for a wide range of SDH inhibitors is limited in the readily available literature. The following table provides examples of thermodynamic parameters for inhibitor binding to other dehydrogenases to illustrate the type of data obtained from techniques like Isothermal Titration Calorimetry (ITC).

| Inhibitor | Enzyme | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| Fosmidomycin | E. coli DXR | - | 5.4 | -14.0 | [6] |

| FR900098 | E. coli DXR | - | 5.6 | -14.3 | [6] |

| Compound 3 | E. coli DXR | - | 5.8 | -14.1 | [6] |

| Compound 4 | E. coli DXR | - | -4.6 | -2.6 | [6] |

| Compound 5 | E. coli DXR | - | -3.4 | -3.9 | [6] |

| Compound 6 | E. coli DXR | - | -3.3 | -3.4 | [6] |

Structural Basis of Inhibitor Recognition

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of sorbitol dehydrogenase and providing insights into the binding modes of its inhibitors. The enzyme is a tetramer of identical subunits.[7] The active site contains a catalytic zinc ion coordinated by His69, Cys44, and Glu70 in the apo and NAD+ bound forms.[7]

Upon inhibitor binding, a conformational change can occur. For instance, one inhibitor was found to coordinate the zinc through an oxygen and a nitrogen atom, leading to the dissociation of Glu70 from the zinc.[7] The inhibitor also forms hydrophobic interactions with the bound NADH, effectively blocking the substrate-binding site.[7] This detailed structural information is crucial for the rational design of more potent and specific SDH inhibitors.

Table 3: PDB Structures of Human Sorbitol Dehydrogenase

| PDB ID | Description | Resolution (Å) | Ligands | Reference |

| 1PL8 | Human Sorbitol Dehydrogenase in complex with NADH and an inhibitor | 2.10 | NADH, 4-((5-chloro-2-hydroxyphenyl)amino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxamide | [7] |

| 1PL7 | Human Sorbitol Dehydrogenase (apo) | 2.20 | None | [7][8] |

| 1PL6 | Human Sorbitol Dehydrogenase in complex with NAD+ | 2.00 | NAD+ | [7] |

| 3QE3 | Sheep Liver Sorbitol Dehydrogenase with acetate and glycerol | 1.80 | Acetate, Glycerol | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of inhibitors to sorbitol dehydrogenase.

Enzyme Kinetics Assay for Inhibition Studies

This protocol describes a spectrophotometric assay to determine the kinetic parameters of SDH inhibition.

Materials:

-

Purified sorbitol dehydrogenase

-

Sorbitol (substrate)

-

NAD+ (cofactor)

-

Inhibitor compound

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, a fixed concentration of NAD+, and varying concentrations of the substrate (sorbitol). For inhibitor studies, a fixed concentration of the inhibitor is also included. A control reaction without the inhibitor should be run in parallel.

-

Enzyme Addition: Initiate the reaction by adding a small volume of a concentrated solution of sorbitol dehydrogenase to the reaction mixture.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record the initial velocity (V₀) of the reaction.

-

Data Analysis:

-

Plot the initial velocity (V₀) against the substrate concentration for both the inhibited and uninhibited reactions.

-

To determine the mode of inhibition and the inhibition constant (Ki), the data can be fitted to the appropriate Michaelis-Menten equation for competitive, non-competitive, or uncompetitive inhibition.

-

Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used to visualize the type of inhibition.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to SDH, providing a complete thermodynamic profile of the interaction.

Materials:

-

Purified sorbitol dehydrogenase

-

Inhibitor compound

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the purified SDH extensively against the ITC buffer to ensure a precise buffer match.

-

Dissolve the inhibitor in the final dialysis buffer. If DMSO is used to dissolve the inhibitor, ensure the same final concentration of DMSO is present in the protein solution.

-

Degas both the protein and inhibitor solutions immediately before the experiment to prevent bubble formation.

-

-

ITC Experiment Setup:

-

Load the SDH solution (typically 10-50 µM) into the sample cell of the calorimeter.

-

Load the inhibitor solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

-

Titration: Perform a series of injections of the inhibitor into the protein solution. The instrument measures the heat change associated with each injection.

-

Data Analysis:

-

Integrate the raw data to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of an SDH-inhibitor complex.

Materials:

-

Highly purified and concentrated sorbitol dehydrogenase

-

Inhibitor compound

-

Crystallization screens and reagents

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-